molecular formula C22H17ClN2O6S B12165688 methyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12165688
M. Wt: 472.9 g/mol
InChI Key: OJRJEBBTOVUWHM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a thiazole core substituted with a methyl group at position 4 and a carboxylate ester at position 3. The pyrrolidin-1-yl moiety at position 2 of the thiazole is further functionalized with a 3-chlorophenyl group and a hydroxy(5-methylfuran-2-yl)methylidene substituent, creating a conjugated enone system within the dioxopyrrolidin ring. The stereochemistry (3E) indicates the geometry of the methylidene group.

Key structural features:

  • Thiazole ring: Electron-deficient due to the carboxylate ester, enhancing reactivity toward nucleophiles.
  • Dioxopyrrolidin: A diketone system that may participate in redox reactions or act as a hydrogen-bond acceptor.
  • 5-Methylfuran-2-yl group: A planar, electron-rich heterocycle that could influence solubility and intermolecular interactions.

Properties

Molecular Formula

C22H17ClN2O6S

Molecular Weight

472.9 g/mol

IUPAC Name

methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H17ClN2O6S/c1-10-7-8-14(31-10)17(26)15-16(12-5-4-6-13(23)9-12)25(20(28)18(15)27)22-24-11(2)19(32-22)21(29)30-3/h4-9,16,27H,1-3H3

InChI Key

OJRJEBBTOVUWHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Cl)C4=NC(=C(S4)C(=O)OC)C)O

Origin of Product

United States

Biological Activity

Methyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This compound incorporates various functional groups that may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Chemical Structure

The compound features:

  • A thiazole ring
  • A pyrrolidine moiety
  • A chlorophenyl group
  • A hydroxymethyl furan derivative

The structural complexity suggests potential interactions with biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections explore specific biological activities associated with this compound.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiazole and pyrrolidine exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Case Study : A related thiazole derivative demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of this class of compounds .
Compound TypeTarget OrganismsActivity Level
Thiazole DerivativeE. coli, S. aureusModerate to High
Pyrrolidine DerivativeC. albicansHigh

Antifungal Activity

The hydroxymethyl furan component is known for its antifungal properties:

  • In Vitro Studies : Compounds similar to this compound have shown efficacy against Candida species by inhibiting yeast-to-hyphal transition .

Anticancer Potential

Thiazoles are recognized for their anticancer activities:

  • Mechanism : They may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression.
  • Research Findings : In a study involving various thiazole derivatives, significant cytotoxicity was observed in human cancer cell lines such as HeLa and MCF7 .

Toxicological Profile

Understanding the safety profile of this compound is essential:

  • Acute Toxicity : Initial assessments indicate low toxicity levels in mammalian models.
Toxicity ParameterValue
LD50 (mg/kg)>2000
Hemolytic ActivityNone detected

Comparison with Similar Compounds

Structural Analogues from : Pyrazole Derivatives

Compounds 5d and 5e () share chlorophenyl and methylthiophenyl substituents but differ in core heterocycles (pyrazole vs. thiazole). Key distinctions:

Feature Target Compound 5d () 5e ()
Core Heterocycle Thiazole Pyrazole Pyrazole
Substituents 3-ClPh, 5-Me-furan, dioxopyrrolidin 3-ClPh, 4-ClPh, 3-Me-thiophene 3-MeOPh, phenyl, 3-Me-thiophene
Functional Groups Carboxylate ester, enone Dihydro-pyrazole Dihydro-pyrazole
Electronic Effects Electron-withdrawing (Cl, COOCH3) Mixed (Cl, Me-thiophene) Electron-donating (MeOPh)

The target compound’s thiazole-carboxylate system likely exhibits greater electrophilicity compared to the dihydro-pyrazole cores of 5d/5e. The 5-methylfuran group may enhance π-conjugation compared to 5d’s methylthiophene, altering solubility and redox properties .

Comparison with Thiophene-Based Derivatives ()

Example 62 () contains a pyrazolo[3,4-d]pyrimidine core linked to a 5-methylthiophene-2-yl group and fluorophenyl substituents. Key contrasts:

  • Bioisosteric Replacement: The target’s furan vs.
  • Electrophilic Centers : Example 62’s fluorophenyl groups enhance electronegativity, whereas the target’s 3-chlorophenyl group offers a balance of steric and electronic effects .

Triazole and Tetrazole Hybrids ()

Compounds in –9 feature triazole, tetrazole, or pyrazole-triazole hybrids. For instance, the triazole-thione in employs chlorophenyl groups and hydrogen-bonding motifs similar to the target compound. However, the absence of a dioxopyrrolidin system in these analogs limits direct functional comparisons. Notably, the target’s carboxylate ester could mimic the hydrogen-bond acceptor role of sulfur in triazole-thiones .

Computational and Crystallographic Tools ()

The structural elucidation of the target compound likely relied on software such as SHELX () for crystallography and Multiwfn () for electron density analysis. For example, the enone system’s geometry might be validated using WinGX/ORTEP (), similar to the thermal ellipsoid modeling in .

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